Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate is a complex organic compound characterized by its unique functional groups, including a cyano group and a methoxy group. This compound is primarily recognized for its potential applications in organic synthesis and medicinal chemistry.
The synthesis of ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate can be achieved through various methods, primarily focusing on the following:
The synthesis often involves multiple stages, including:
The precise control of reaction conditions such as temperature and time is crucial for maximizing yield and purity.
Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate has a molecular formula of and a molecular weight of . Its structure features:
Property | Value |
---|---|
Molecular Formula | C13H13NO3 |
Molecular Weight | 231.25 g/mol |
IUPAC Name | Ethyl (E)-2-cyano-3-methoxy-3-phenylprop-2-enoate |
InChI | InChI=1S/C13H13NO3/c1-3... |
Canonical SMILES | CCOC(=O)C(=C(C1=CC=CC=C1)OC)C#N |
Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate is versatile in its reactivity, undergoing several types of chemical reactions:
Reactions typically employ:
These reactions can be tailored based on desired outcomes in synthetic pathways.
The mechanism of action for ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate primarily involves its interaction with biological targets:
Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate is characterized by:
Key chemical properties include:
Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate has several scientific applications:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: